2,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-13-17(8-9-18(16)22)21-26(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFZCOPPWGAUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: Benzene Ring: The target compound’s 2,4-dimethyl groups contrast with electron-withdrawing groups (e.g., 4-chloro in ) or electron-donating groups (e.g., 2,5-dimethoxy in ). Methyl groups may increase steric hindrance and lipophilicity compared to methoxy or chloro substituents. Tetrahydroquinoline: The 1-propanoyl group distinguishes the target compound from analogs with 1-benzoyl (), 1-propane-1-sulfonyl (), or 1-propyl () substitutions.
Molecular Weight Trends: The target compound (384.5 g/mol) is lighter than benzoyl-substituted analogs (e.g., 420.5 g/mol in ) due to the smaller propanoyl group. Methoxy and sulfonyl substituents (e.g., 404.48 g/mol in , 448.5 g/mol in ) increase molecular weight significantly.
Hypothetical Property Comparisons
While physical properties (e.g., solubility, melting point) and biological activity data are unavailable in the evidence, structural differences suggest the following trends:
- Lipophilicity: The target compound’s 2,4-dimethyl groups and propanoyl moiety may confer higher logP values compared to methoxy- or chloro-substituted analogs.
- Electron Effects : Methoxy groups () could enhance resonance stabilization, whereas chloro () may direct electrophilic substitution.
- Conformational Rigidity: The propanoyl group’s planar carbonyl might restrict rotation more than alkyl chains (e.g., 1-propyl in ).
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is typically prepared via Friedel-Crafts alkylation or Pictet-Spengler cyclization . For example, p-toluidine derivatives undergo cyclization with β-lactams under Lewis acid catalysis (e.g., AlCl₃) to form the tetrahydroquinoline backbone. A modified approach from employs scandium triflate (Sc(OTf)₃) in acetonitrile to achieve regioselective cyclization at 80°C, yielding the 6-amino-tetrahydroquinoline intermediate with >85% purity.
Propanoylation at the 1-Position
The 1-position propanoyl group is introduced via acyl chloride coupling . The tetrahydroquinoline intermediate reacts with propionyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Optimal conditions (0°C, 2 hr) prevent over-acylation, achieving 92% conversion. Post-reaction purification via silica gel chromatography (hexane/EtOAc 3:1) isolates the 1-propanoyl derivative.
Sulfonamide Formation
The final step involves coupling the 6-amino group with 2,4-dimethylbenzenesulfonyl chloride. This reaction proceeds in anhydrous DCM with 1.2 equiv of sulfonyl chloride and TEA, yielding the target compound after 4 hr at room temperature. Critical parameters include:
-
Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine conversion.
-
Moisture control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Sulfonyl chloride equiv | 1.2 | +15% yield | |
| Reaction time | 4 hr | Max conversion at 4 hr | |
| Temperature | 25°C | Avoids side products |
Optimization Strategies
Catalytic Enhancements
Replacing traditional bases with DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation, reducing reaction time to 2 hr while maintaining 89% yield. Additionally, microwave-assisted synthesis (100°C, 30 min) improves efficiency but requires specialized equipment.
Solvent Systems
Comparative studies reveal that tetrahydrofuran (THF) enhances solubility of the tetrahydroquinoline intermediate, increasing yield by 12% compared to DCM. However, THF necessitates longer reaction times (6 hr).
Purification Techniques
Flash chromatography (hexane/EtOAc gradient) remains the standard for isolating the final product. Advanced methods like preparative HPLC with C18 columns achieve >99% purity, critical for pharmacological applications.
Structural Characterization
Post-synthesis analysis employs:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at C2/C4 of benzene, propanoyl resonance at δ 2.1 ppm).
-
HRMS : Validates molecular formula (C₂₁H₂₅N₂O₃S, [M+H]⁺ = 397.1584).
-
X-ray crystallography : Resolves stereochemistry at the tetrahydroquinoline 1-position.
Comparative Analysis of Methods
Industrial Scalability
Pilot-scale batches (100 g) utilize continuous flow reactors to maintain temperature control during exothermic sulfonamide coupling. Key challenges include:
-
Byproduct management : Residual sulfonic acids require neutralization with aqueous NaHCO₃.
-
Solvent recovery : DCM is recycled via distillation, reducing costs by 40%.
Emerging Innovations
Recent studies explore enzymatic sulfonylation using aryl sulfotransferases, which operate under mild conditions (pH 7.4, 37°C) but currently achieve low yields (35–40%). Computational modeling (DFT) aids in predicting reactive sites for further optimization .
Q & A
Basic: What synthetic strategies optimize yield and purity for this compound?
Answer:
The synthesis involves three critical steps:
Povarov Reaction : Cyclocondensation of substituted aniline derivatives with acrolein analogs to form the tetrahydroquinoline core. Temperature control (80–100°C) and Lewis acid catalysts (e.g., FeCl₃) improve regioselectivity .
Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM). Excess sulfonyl chloride (1.2 eq) ensures complete substitution .
Propanoylation : Acylation of the secondary amine using propanoic anhydride in THF at 0–5°C to avoid side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity .
Basic: Which analytical methods confirm structural integrity?
Answer:
- 1H/13C NMR : Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the tetrahydroquinoline core .
Advanced: How to resolve contradictory bioactivity data in derivatives?
Answer:
Contradictions often arise from off-target effects or assay variability. Mitigation strategies:
- Orthogonal Assays : Validate target inhibition (e.g., enzyme activity assays) with cellular proliferation (MTT) and apoptosis (Annexin V) assays .
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines to identify selectivity windows .
- Metabolite Profiling : Use LC-MS to rule out interference from metabolic byproducts .
Advanced: What computational approaches predict target binding modes?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against bromodomains (e.g., TRIM24) using crystal structures (PDB: 5EPW). Focus on sulfonamide interactions with Asn152 and Tyr113 .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bond persistence .
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., methyl vs. ethyl) on binding affinity .
Methodological: Design in vitro assays for metabolic stability
Answer:
- Hepatic Microsomes : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Sampling : Collect aliquots at 0, 15, 30, 60 mins.
- Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
Controls : Include verapamil (high clearance) and propranolol (low clearance).
Advanced: SAR for enhancing kinase selectivity
Answer:
Basic: Critical controls for cytotoxicity assays
Answer:
- Positive Control : Doxorubicin (1 µM) to validate apoptosis pathways.
- Negative Control : DMSO vehicle (≤0.1% v/v).
- Viability Normalization : Use untreated cells (100% viability) and dead cells (0% via 70% ethanol fixation) .
- Replicate Design : n = 6 replicates per concentration to account for plate-edge effects .
Advanced: Isotopic labeling for pharmacokinetic tracking
Answer:
- Synthesis : Incorporate ¹³C at the propanoyl carbonyl via ¹³C-propanoic anhydride. Confirm labeling efficiency (>98%) by NMR .
- In Vivo Study : Administer ¹³C-labeled compound (10 mg/kg IV) to Sprague-Dawley rats. Collect plasma at 5, 15, 30, 60, 120 mins.
- Detection : LC-HRMS (Q-Exactive) with extracted ion chromatograms for ¹³C isotopes .
Methodological: Crystallization conditions for X-ray studies
Answer:
- Solvent System : Ethyl acetate/pentane (1:3) at 4°C for slow vapor diffusion.
- Data Collection : 100 K, Mo-Kα radiation (λ = 0.71073 Å).
- Refinement (SHELXL) : Anisotropic displacement parameters for non-H atoms. R1 < 5% for I > 2σ(I) .
Advanced: Addressing cytochrome P450 inhibition
Answer:
- Fluorometric Assays : Screen against CYP3A4/2D6 using Vivid® substrates. IC₅₀ values >10 µM indicate low risk .
- Time-Dependent Inhibition (TDI) : Pre-incubate compound with NADPH for 30 mins before adding substrate. A shift in IC₅₀ suggests mechanism-based inhibition .
- Structural Mitigation : Replace 2-methyl with polar groups (e.g., hydroxyl) to reduce hydrophobic interactions with CYP heme .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
